4,4'-Bis(trimethylacetoxy)benzophenone

Photoinitiation Polymer Crosslinking Radical Efficiency

Researchers using monofunctional benzophenone photoinitiators often face slow cure kinetics and high loading requirements, limiting throughput and cost efficiency. 4,4'-Bis(trimethylacetoxy)benzophenone (CAS 112004-83-8) resolves these constraints through its symmetrical bifunctional structure. • Bifunctional design reduces self-quenching, enabling faster cure speeds and lower initiator loading vs. monofunctional benzophenone. • Superior chain branching promotion in rubbery polymers (e.g., poly(n-butyl acrylate)) with minimal undesired chain scission, preserving backbone integrity. • Crystalline solid, ≥98% purity by HPLC; ships ambient globally.

Molecular Formula C23H26O5
Molecular Weight 382.4 g/mol
CAS No. 112004-83-8
Cat. No. B016102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(trimethylacetoxy)benzophenone
CAS112004-83-8
Synonyms2,2-Dimethyl-propanoic Acid 4-[4-(2,2-Dimethyl-1-oxopropoxy)benzoyl]phenyl Ester; 
Molecular FormulaC23H26O5
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C
InChIInChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3
InChIKeyKTYGBVWDYRYTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(trimethylacetoxy)benzophenone: Photoinitiator


4,4'-Bis(trimethylacetoxy)benzophenone (CAS 112004-83-8), also known as 4,4'-dipivaloyloxybenzophenone, is a benzophenone derivative functionalized with two trimethylacetoxy (pivaloyl) groups at the 4 and 4' positions [1]. It is primarily utilized as a Type II photoinitiator, absorbing ultraviolet (UV) light to generate free radicals that initiate polymerization and crosslinking reactions in photopolymer systems [2]. The compound exhibits a crystalline solid morphology with a melting point of 173-174 °C and is soluble in dichloromethane, ethyl acetate, and methanol .

Photoinitiator Type II photoinitiator for UV-curable polymer systems and crosslinking research
Bifunctional Symmetrical bis-benzophenone structure with dual pivaloyl ester groups
Matrix Scope Supports radical generation in glassy and rubbery polymer matrices

4,4'-Bis(trimethylacetoxy)benzophenone vs. Generic Benzophenones


Substituting 4,4'-Bis(trimethylacetoxy)benzophenone with a generic monofunctional benzophenone or a simple substituted derivative can significantly compromise photoinitiation efficiency and polymer network architecture. The bulky pivaloyl ester groups and the symmetrical bifunctional structure confer distinct solubility, mobility, and radical generation characteristics that are not replicated by in-class analogs [1]. Direct comparative studies demonstrate that the bifunctional nature of bis-benzophenone initiators alters both the kinetics and mechanism of polymer crosslinking compared to monofunctional benzophenone, with implications for molecular weight evolution and chain scission [2].

Property
Bis-Benzophenone (Target)
Monofunctional BP (Substitute)
Radical kinetics
Lower self-quenching; higher macroradical generation reported
Higher self-quenching may limit initiation efficiency
Network architecture
Bifunctional structure alters crosslinking mechanism and molecular weight evolution
Monofunctional profile may not replicate branching or scission patterns
Solubility & mobility
Bulky pivaloyl groups confer distinct solubility and mobility profile
Generic benzophenone solubility may shift formulation compatibility

4,4'-Bis(trimethylacetoxy)benzophenone: Comparative Evidence


Enhanced Macroradical Generation Efficiency

A study comparing the efficacy of monofunctional benzophenone (BP) and bifunctional bis-benzophenone (BP-BP) photoinitiators found that BP-BP was more efficient at producing macroradicals due to a lower degree of self-quenching [1]. At equal chromophore equivalents, BP-BP exhibited superior macroradical generation in both glassy polystyrene (PS) and rubbery poly(n-butyl acrylate) (PnBA) matrices [1].

Macroradical Efficiency
Class-level inference
Higher macroradical generation reported for bifunctional BP-BP vs monofunctional BP at equal chromophore equivalents
Supports initiator loading reduction context
Qualitative comparison; glassy PS and rubbery PnBA matrices
Photoinitiation Polymer Crosslinking Radical Efficiency

Crosslinking vs. Chain Scission in Glassy Polymers

In glassy polystyrene (PS) matrices, the higher macroradical generation efficiency of bifunctional bis-benzophenone (BP-BP) did not directly translate into increased chain branching at low concentrations. Instead, BP-BP promoted a higher degree of main chain scission compared to monofunctional benzophenone (BP) [1]. This was attributed to the larger average distance between chromophores in BP-BP at equal benzophenone equivalents, which influences the location of radical formation [1].

Scission in Glassy PS
Class-level inference
Higher main chain scission reported with bifunctional BP-BP in glassy polystyrene matrices
Relevant for controlled degradation workflows
Matrix-specific outcome; chromophore distance influences radical location
Polymer Crosslinking Radical Scission Polystyrene

Superior Chain Branching Promotion in Rubbery Polymers

In contrast to the behavior observed in glassy PS, studies in rubbery poly(n-butyl acrylate) (PnBA) matrices demonstrated that bifunctional bis-benzophenone (BP-BP) was more effective at promoting chain branching than monofunctional benzophenone (BP), with minimal main chain scission observed for either initiator [1]. This is because radicals form preferentially on pendant side chains in PnBA, and scission events do not lead to main chain breakage [1].

Branching in Rubbery PnBA
Class-level inference
Reported higher chain branching promotion with bifunctional BP-BP in rubbery poly(n-butyl acrylate)
Supports elastomer crosslinking context
Minimal main chain scission for both initiators in this matrix
Polymer Crosslinking Poly(n-butyl acrylate) Rubbery Polymers

Defined Melting Point and High Purity

4,4'-Bis(trimethylacetoxy)benzophenone is characterized by a melting point of 173-174 °C . Commercial availability with a certified purity of ≥98% (HPLC) ensures consistent photoinitiator activity in formulations [1].

Purity & Melting Point
Supporting evidence
MP 173–174 °C; Purity ≥98% (HPLC)
Supports formulation reproducibility
Lot-specific COA review recommended
Material Characterization Quality Control Formulation Reproducibility

4,4'-Bis(trimethylacetoxy)benzophenone: Application Scenarios


High-Performance Photocurable Coatings & Adhesives

In UV-curable coating and adhesive formulations, 4,4'-Bis(trimethylacetoxy)benzophenone serves as an effective photoinitiator. The bifunctional nature of the compound, as inferred from class studies on bis-benzophenone initiators, enables more efficient macroradical generation compared to monofunctional benzophenone due to reduced self-quenching [1]. This can lead to faster cure speeds and potentially lower initiator loading requirements, improving both production throughput and material economics [1].

Rubbery Polymer and Elastomer Crosslinking

When used as a photoinitiator in rubbery polymers such as poly(n-butyl acrylate), 4,4'-Bis(trimethylacetoxy)benzophenone (as a bis-benzophenone analog) demonstrates superior chain branching promotion compared to monofunctional benzophenone, with minimal undesired chain scission [1]. This makes it a preferred choice for applications targeting crosslinked elastomers, flexible coatings, and pressure-sensitive adhesives where the preservation of polymer backbone integrity is critical [1].

Controlled Radical Scission in Glassy Polymers

In glassy polymer systems such as polystyrene, 4,4'-Bis(trimethylacetoxy)benzophenone exhibits a higher propensity for main chain scission compared to monofunctional benzophenone [1]. This characteristic can be leveraged in applications where controlled polymer degradation is beneficial, such as in photolithographic patterning, development of degradable plastics, or systems requiring photo-triggered network breakdown [1].

Application
Selection Property
Validation Focus
UV-Curable Coatings & Adhesives
Bifunctional photoinitiator efficiency
Cure speed and initiator loading optimization
Elastomer Crosslinking
Chain branching promotion in rubbery matrices
Crosslink density and backbone integrity
Controlled Polymer Scission
Scission propensity in glassy polymers
Degradation pattern and lithographic resolution

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